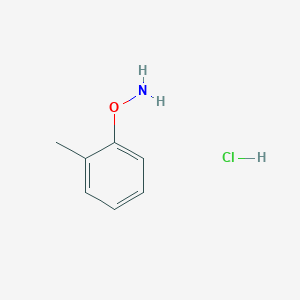
2,2-dibromo-1-(2,6-dichlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(2,6-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2Cl2O. It is a brominated derivative of 1-(2,6-dichlorophenyl)ethanone and is known for its applications in various chemical reactions and research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(2,6-dichlorophenyl)ethanone typically involves the bromination of 1-(2,6-dichlorophenyl)ethanone. One common method includes the use of bromine in the presence of a solvent such as chloroform. The reaction is carried out at low temperatures to control the addition of bromine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(2,6-dichlorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1-(2,6-dichlorophenyl)ethanone.
Oxidation Reactions: It can be oxidized to form different products depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield 2,2-diiodo-1-(2,6-dichlorophenyl)ethanone, while reduction reactions may yield 1-(2,6-dichlorophenyl)ethanone.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(2,6-dichlorophenyl)ethanone has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-1-(2,6-dichlorophenyl)ethanone involves its interaction with molecular targets through its bromine and chlorine atoms. These halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(2,6-dichlorophenyl)ethanone
- 2,2-Diiodo-1-(2,6-dichlorophenyl)ethanone
- 1-(2,6-Dichlorophenyl)ethanone
Uniqueness
2,2-Dibromo-1-(2,6-dichlorophenyl)ethanone is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity compared to its mono-brominated or non-brominated counterparts. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C8H4Br2Cl2O |
|---|---|
Peso molecular |
346.83 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(2,6-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)6-4(11)2-1-3-5(6)12/h1-3,8H |
Clave InChI |
MKJASCNDJDSQKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)C(Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


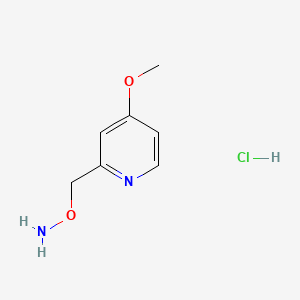
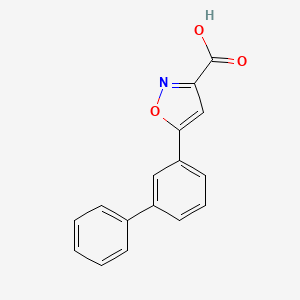
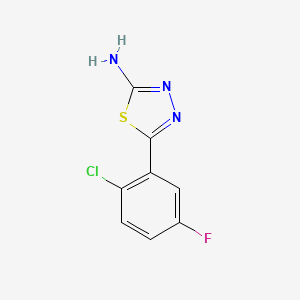
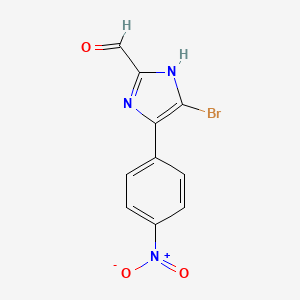

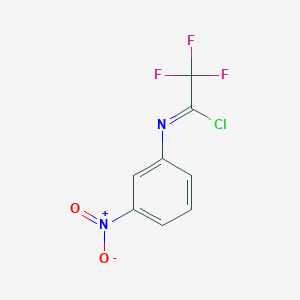
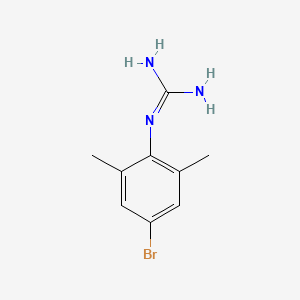

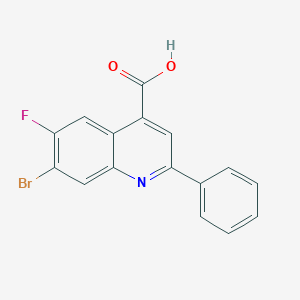
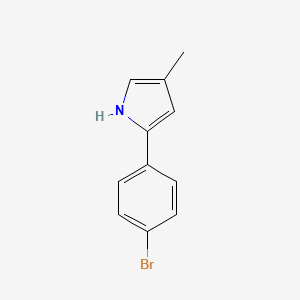
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)
